REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CC2C=CC=CC=2)C=CC=CC=1.[PH2](O)=O.[C:24](Cl)(Cl)=[O:25].[C:28](Cl)([Cl:30])=[O:29].[C:32]1([OH:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:24](=[O:25])([O:38][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([O:7][C:28]([Cl:30])=[O:29])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
319 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.046 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
Phosgene phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.C1(=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 156.7 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.96 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CC2C=CC=CC=2)C=CC=CC=1.[PH2](O)=O.[C:24](Cl)(Cl)=[O:25].[C:28](Cl)([Cl:30])=[O:29].[C:32]1([OH:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:24](=[O:25])([O:38][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([O:7][C:28]([Cl:30])=[O:29])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
319 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.046 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
Phosgene phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.C1(=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 156.7 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.96 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |